molecular formula C15H16N2O4S B2492500 2-[2-[2-(Phenylmethoxycarbonylamino)ethyl]-1,3-thiazol-4-yl]acetic acid CAS No. 2287283-87-6

2-[2-[2-(Phenylmethoxycarbonylamino)ethyl]-1,3-thiazol-4-yl]acetic acid

Cat. No. B2492500
CAS RN: 2287283-87-6
M. Wt: 320.36
InChI Key: PJTSXNJTARHBQB-UHFFFAOYSA-N
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Description

“2-[2-[2-(Phenylmethoxycarbonylamino)ethyl]-1,3-thiazol-4-yl]acetic acid” is a complex organic compound. It contains a thiazole ring, which is a heterocyclic compound that includes a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms . The compound also contains an acetic acid moiety, which is a two-carbon carboxylic acid .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The phenylmethoxycarbonylamino group is attached to an ethyl chain, which is connected to a thiazole ring. The thiazole ring is then connected to an acetic acid moiety .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. The acetic acid moiety could potentially undergo reactions typical of carboxylic acids, such as esterification or amide formation . The thiazole ring could potentially participate in reactions typical of aromatic compounds .

properties

IUPAC Name

2-[2-[2-(phenylmethoxycarbonylamino)ethyl]-1,3-thiazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c18-14(19)8-12-10-22-13(17-12)6-7-16-15(20)21-9-11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H,16,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJTSXNJTARHBQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCC2=NC(=CS2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(2-{[(Benzyloxy)carbonyl]amino}ethyl)-1,3-thiazol-4-yl]acetic acid

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